
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for a similar compound, 2-methyl-1-oxo-1-(1-pyrrolidinyl)-2-propanamine, is 1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3 . This provides some insight into the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to peer-reviewed articles or chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one are not provided in the search results. For detailed information on its properties, it is recommended to refer to peer-reviewed articles or chemical databases .Applications De Recherche Scientifique
Enzymatic Synthesis of β-hydroxy-α-amino Acids
A study by Goldberg et al. (2015) on the enzymatic preparation of chiral β-hydroxy-α-amino acids showcases an application related to the structural realm of 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one. The research highlights the use of recombinant d-threonine aldolase for the synthesis of these amino acids, emphasizing their significance in drug development. This enzymatic approach facilitated high purity and yield of β-hydroxy-α-amino acids, underlining its potential in synthesizing complex molecules for pharmaceutical applications (Goldberg et al., 2015).
Structural Modifications to Reduce Drug Interaction Risks
Palmer et al. (2012) investigated structural modifications of a compound containing a 3-methoxy-2-aminopyridine moiety to mitigate safety risks such as mutagenicity and drug-drug interactions. This study reflects the chemical manipulation strategies employed to enhance the safety profile of compounds with structural features similar to 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one, demonstrating the careful balance required in drug design between efficacy and safety (Palmer et al., 2012).
Synthesis of N-Substituted Pyrrolidine Derivatives
Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives, which include structural motifs akin to 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one. These derivatives exhibit significant biological activities, highlighting the role of pyrrolidine structures in medicinal chemistry. The study illustrates the versatility of pyrrolidine derivatives in the development of drugs targeting various diseases, showcasing the importance of synthetic strategies in generating bioactive compounds (Prasad et al., 2021).
Modification of Polymeric Materials for Medical Applications
Aly and El-Mohdy (2015) demonstrated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 2-aminothiazole and others. This research highlights the application of amine-modified polymers in enhancing the swelling properties and thermal stability of hydrogels, potentially extending their use in medical applications such as drug delivery systems. The study underscores the importance of chemical modification in the development of advanced materials for healthcare (Aly & El-Mohdy, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEWACGHYHRTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



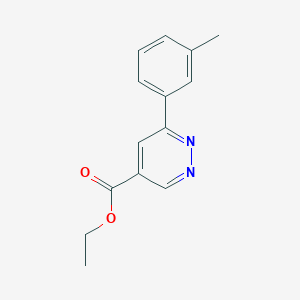

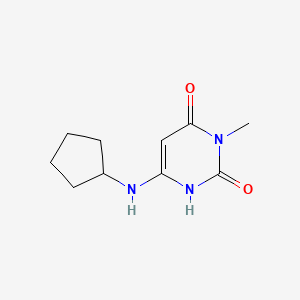

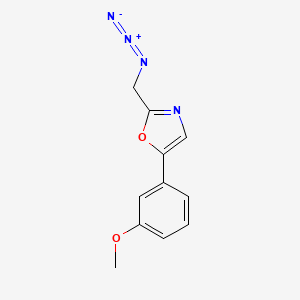


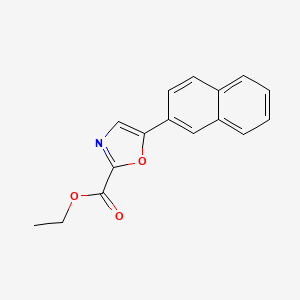
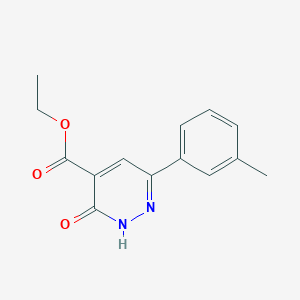
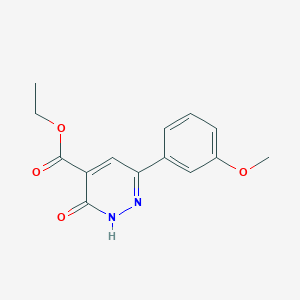
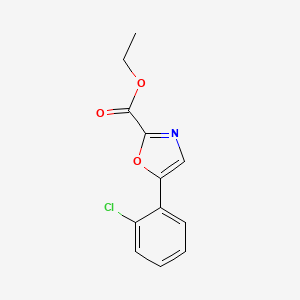
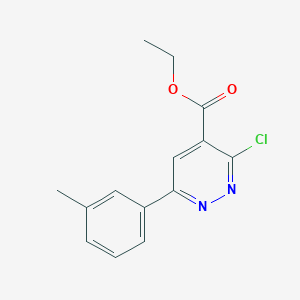
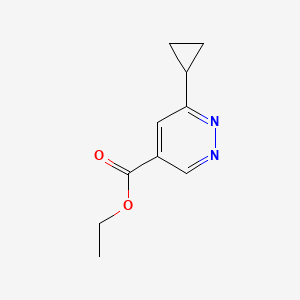
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)